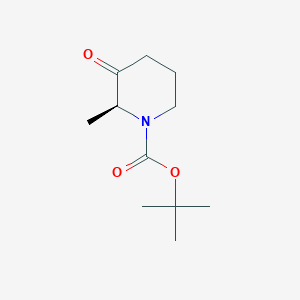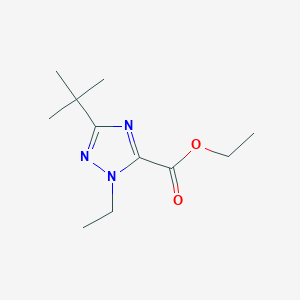
1-(4-Fluoropyridin-2-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride is a chemical compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 4-position of the pyridine ring and an ethanone group at the 2-position makes this compound unique. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4-fluoropyridine with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the process.
Reaction Conditions: The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride involves large-scale chemical reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the product
Chemical Reactions Analysis
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It has potential applications in drug discovery and development. Researchers explore its effects on different biological targets to identify new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Fluoropyridin-2-yl)ethanonehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone, 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone, and 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone share structural similarities.
Uniqueness: The presence of the fluorine atom at the 4-position and the ethanone group at the 2-position in 1-(4-Fluoropyridin-2-yl)ethanonehydrochloride provides it with unique chemical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H6FNO.ClH/c1-5(10)7-4-6(8)2-3-9-7;/h2-4H,1H3;1H |
InChI Key |
AHIXECIRTBXIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)



![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)

